An In-depth Technical Guide to the Physicochemical Properties of Boc-3-fluoro-DL-valine
An In-depth Technical Guide to the Physicochemical Properties of Boc-3-fluoro-DL-valine
Foreword: The Strategic Role of Fluorination in Modern Drug Discovery
In the landscape of contemporary drug development and peptide chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a transformative approach.[1][2] The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and pharmacological profiles of parent compounds.[3] These modifications often lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4] Boc-3-fluoro-DL-valine, a protected form of a fluorinated non-proteinogenic amino acid, represents a critical building block in this advanced chemical space. This guide provides an in-depth examination of its core physicochemical properties, offering both theoretical insights and practical methodologies for its characterization, tailored for researchers, scientists, and drug development professionals.
Molecular Profile and Structural Significance
Boc-3-fluoro-DL-valine is a derivative of the essential amino acid valine, characterized by two key modifications: the substitution of a hydrogen atom with fluorine at the C3 position and the protection of the amino group with a tert-butyloxycarbonyl (Boc) moiety.
Chemical Structure
The structure combines the steric bulk of the valine side chain with the potent electronic effects of fluorine and the acid-labile protection afforded by the Boc group.
Caption: Structure of Boc-3-fluoro-DL-valine.
Rationale for Use
The incorporation of 3-fluoro-valine into peptides can induce favorable conformational changes, enhance proteolytic stability, and modulate receptor-binding affinity.[5][6][7][8] The Boc protecting group is instrumental for its use in solid-phase or solution-phase peptide synthesis, preventing unwanted reactions at the N-terminus while the carboxyl group is activated for coupling.[9][10]
Core Physicochemical Properties
Precise physicochemical data for Boc-3-fluoro-DL-valine is not extensively published. However, based on the known properties of its constituent parts and general chemical principles, we can establish a reliable profile.
| Property | Value / Expected Value | Significance in Drug Development & Research |
| Molecular Formula | C₁₀H₁₈FNO₄[11] | Defines the elemental composition and exact mass. |
| Molecular Weight | 235.25 g/mol [11] | Essential for stoichiometric calculations in synthesis and analysis. |
| Appearance | Expected: White to off-white solid | Basic quality control parameter. The appearance of the unprotected 3-fluoro-DL-valine is described as a white to pale cream powder.[12] |
| Melting Point | Expected: ~70-90 °C | A key indicator of purity. The non-fluorinated Boc-L-valine melts at 77-80 °C.[13] Fluorination can alter crystal lattice energy, thus affecting the melting point. |
| Solubility | Expected: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform), slightly soluble in water.[10][13] | Critical for selecting appropriate solvent systems for reactions, purification (crystallization), and analytical techniques like HPLC and NMR. |
| pKa (Carboxylic Acid) | Expected: ~2.5 - 3.5 | The electron-withdrawing effect of the fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to Boc-DL-valine. This influences the molecule's charge state at physiological pH. |
| LogP (Octanol/Water) | Expected: Higher than non-fluorinated analog | Fluorination generally increases lipophilicity, which can enhance membrane permeability but may also affect aqueous solubility.[3] This is a crucial parameter for predicting ADME properties. |
Analytical and Characterization Methodologies
Validating the identity, purity, and properties of Boc-3-fluoro-DL-valine requires a multi-pronged analytical approach. The following protocols represent a self-validating system for comprehensive characterization.
Workflow for Physicochemical Characterization
Caption: Workflow for comprehensive characterization.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and assess purity. The presence of fluorine provides a unique analytical handle via ¹⁹F NMR.[14]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton spectrum. Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the valine backbone protons, and splitting patterns influenced by the adjacent fluorine atom.
-
¹³C NMR: Acquire a carbon spectrum. The carbon atom bonded to fluorine (Cβ) will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: Acquire a fluorine spectrum. This will show a signal for the single fluorine environment, providing definitive confirmation of fluorination and a sensitive tool for purity assessment.[15]
-
-
Causality: This multi-spectra approach provides an unambiguous structural fingerprint. ¹⁹F NMR is particularly powerful as it is recorded over a wide chemical shift range with virtually no background signals in biological or most synthetic systems.[14]
B. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and identify any potential impurities from synthesis.
-
Methodology:
-
System: A reverse-phase HPLC system with a C18 column is typically suitable.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Detection: UV detection at ~210-220 nm (for the amide bond) and/or mass spectrometry (LC-MS) for mass confirmation of the main peak and any impurities.
-
Analysis: Inject a prepared solution of the compound. Purity is calculated based on the relative area of the main peak.
-
-
Trustworthiness: HPLC is a highly sensitive and quantitative technique. Coupling it with MS provides orthogonal detection, confirming both the retention time and the mass-to-charge ratio, which constitutes a self-validating system for purity assessment.
C. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and assess thermal stability.
-
Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the sample into an aluminum DSC pan and seal it.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.
-
-
Expertise: DSC provides a more accurate and reproducible melting point than traditional methods. It can also reveal other thermal events like decomposition or phase transitions, offering deeper insight into the material's stability.
Impact of Fluorination on Physicochemical Properties
The introduction of a single fluorine atom at the C3 position of valine has profound and predictable electronic consequences that propagate throughout the molecule.
Caption: Causality of fluorination on molecular properties.
-
Inductive Effect: The highly electronegative fluorine atom withdraws electron density through the carbon backbone. This effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid (lowering its pKa).
-
Lipophilicity: Fluorine is considered a "super-hydrophobic" hydrogen isostere.[7] Its introduction increases the overall lipophilicity (LogP) of the molecule, which can be beneficial for crossing cellular membranes.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[4] Placing fluorine at a site susceptible to metabolic oxidation can significantly increase the half-life of a drug candidate.
Conclusion and Future Outlook
Boc-3-fluoro-DL-valine is more than just a protected amino acid; it is an enabling tool for medicinal chemists and peptide scientists. Its unique combination of steric and electronic properties allows for the fine-tuning of peptide and small molecule drug candidates.[][17][] A thorough understanding and characterization of its fundamental physicochemical properties—as outlined in this guide—are paramount for its effective and predictable application. By employing the robust analytical workflows described herein, researchers can ensure the quality and consistency of this critical building block, thereby accelerating the development of next-generation therapeutics with enhanced stability, potency, and pharmacokinetic profiles.
References
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Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). National Center for Biotechnology Information. [Link]
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Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (2007). Journal of the American Chemical Society. [Link]
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Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. (2020). Taylor & Francis Online. [Link]
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Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. (2014). PubMed. [Link]
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Boc-3-fluoro-DL-valine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (n.d.). Chemsrc.com. [Link]
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Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2023). National Institutes of Health. [Link]
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Applications of fluorine-containing amino acids for drug design. (2020). PubMed. [Link]
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Synthesis of complex unnatural fluorine-containing amino acids. (2021). National Center for Biotechnology Information. [Link]
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Synthesis of Boc-valine. (n.d.). PrepChem.com. [Link]
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Boc-DL-valine | C10H19NO4 | CID 270655. (n.d.). PubChem. [Link]
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Utilization of fluorinated α-amino acids in small molecule drug design. (2021). ResearchGate. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. [Link]
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Chemical Properties of DL-Valine (CAS 516-06-3). (n.d.). Cheméo. [Link]
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Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2020). MDPI. [Link]
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Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. [Link]
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BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-3. (n.d.). Fengchen. [Link]
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